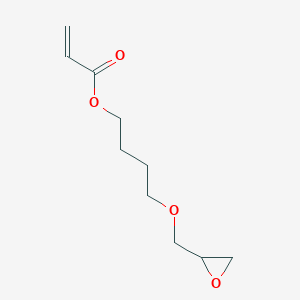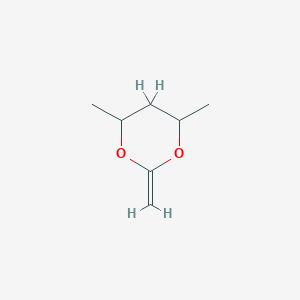
4,6-Dimethyl-2-methylidene-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-methylidene-1,3-dioxane, also known as MMD, is a cyclic ether that has been widely studied for its potential applications in various fields of research. This molecule has a unique structure that makes it an interesting subject for investigation, as it has been found to exhibit a variety of biological and chemical properties.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-2-methylidene-1,3-dioxane is not well understood, but it is believed to be due to its unique structure. 4,6-Dimethyl-2-methylidene-1,3-dioxane has a cyclic structure that makes it highly reactive, and it is believed to interact with a variety of biological molecules through a variety of mechanisms.
Efectos Bioquímicos Y Fisiológicos
4,6-Dimethyl-2-methylidene-1,3-dioxane has been found to exhibit a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and it has also been found to exhibit anti-tumor activity. Additionally, 4,6-Dimethyl-2-methylidene-1,3-dioxane has been found to have a positive effect on the immune system, and it has been shown to enhance the activity of natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,6-Dimethyl-2-methylidene-1,3-dioxane in lab experiments is its versatility. 4,6-Dimethyl-2-methylidene-1,3-dioxane can be used to create a wide range of compounds with unique properties, making it a valuable tool for researchers. However, one limitation of using 4,6-Dimethyl-2-methylidene-1,3-dioxane is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for research involving 4,6-Dimethyl-2-methylidene-1,3-dioxane. One area of research involves the use of 4,6-Dimethyl-2-methylidene-1,3-dioxane as a building block for the synthesis of novel organic compounds with unique properties. Another area of research involves the use of 4,6-Dimethyl-2-methylidene-1,3-dioxane in drug discovery, as it has been found to exhibit a variety of biological activities. Additionally, there is a growing interest in the use of 4,6-Dimethyl-2-methylidene-1,3-dioxane in the development of new materials, such as polymers and coatings.
Métodos De Síntesis
The synthesis of 4,6-Dimethyl-2-methylidene-1,3-dioxane can be achieved through a variety of methods, including the reaction of 2,4-pentanedione with formaldehyde in the presence of a base catalyst. Another method involves the reaction of dimethyl acetal with acetaldehyde in the presence of a Lewis acid catalyst. Both of these methods have been found to be effective in producing high yields of 4,6-Dimethyl-2-methylidene-1,3-dioxane.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-2-methylidene-1,3-dioxane has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research involves the use of 4,6-Dimethyl-2-methylidene-1,3-dioxane as a building block for the synthesis of novel organic compounds. 4,6-Dimethyl-2-methylidene-1,3-dioxane has been found to be a versatile building block that can be used to create a wide range of compounds with unique properties.
Propiedades
Número CAS |
113406-51-2 |
|---|---|
Nombre del producto |
4,6-Dimethyl-2-methylidene-1,3-dioxane |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
4,6-dimethyl-2-methylidene-1,3-dioxane |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(2)9-7(3)8-5/h5-6H,3-4H2,1-2H3 |
Clave InChI |
SYKSRBWOTOSLBT-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(=C)O1)C |
SMILES canónico |
CC1CC(OC(=C)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



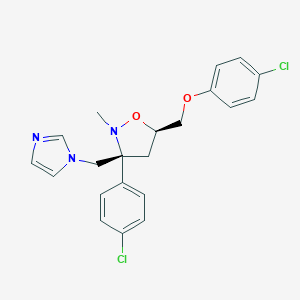
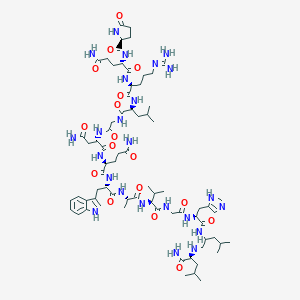
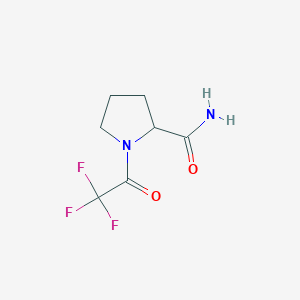
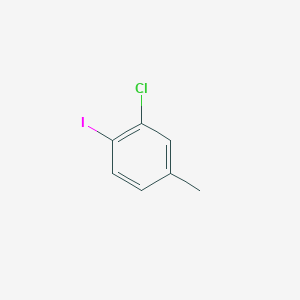
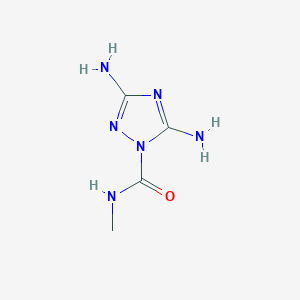
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)

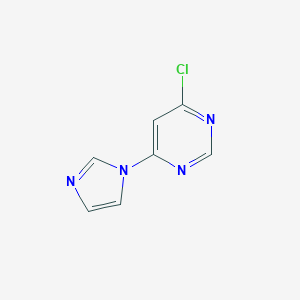
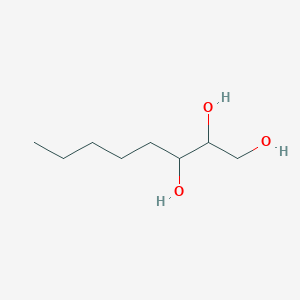

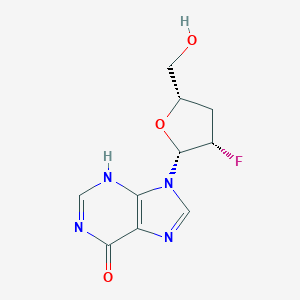
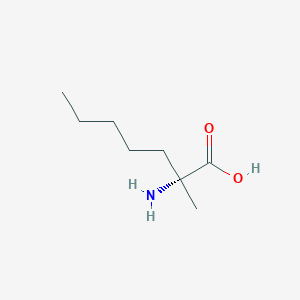
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
